2,2-dihydroxypropanoic acid 2,2-dihydroxypropanoic acid
Brand Name: Vulcanchem
CAS No.: 1825-45-2
VCID: VC21232893
InChI: InChI=1S/C3H6O4/c1-3(6,7)2(4)5/h6-7H,1H3,(H,4,5)
SMILES: CC(C(=O)O)(O)O
Molecular Formula: C3H6O4
Molecular Weight: 106.08 g/mol

2,2-dihydroxypropanoic acid

CAS No.: 1825-45-2

Cat. No.: VC21232893

Molecular Formula: C3H6O4

Molecular Weight: 106.08 g/mol

* For research use only. Not for human or veterinary use.

2,2-dihydroxypropanoic acid - 1825-45-2

Specification

CAS No. 1825-45-2
Molecular Formula C3H6O4
Molecular Weight 106.08 g/mol
IUPAC Name 2,2-dihydroxypropanoic acid
Standard InChI InChI=1S/C3H6O4/c1-3(6,7)2(4)5/h6-7H,1H3,(H,4,5)
Standard InChI Key HPQUMJNDQVOTAZ-UHFFFAOYSA-N
SMILES CC(C(=O)O)(O)O
Canonical SMILES CC(C(=O)O)(O)O

Introduction

Chemical Structure and Properties

Molecular Structure

2,2-Dihydroxypropanoic acid is characterized by a distinctive molecular structure featuring a carboxylic acid group and two hydroxyl groups attached to the second carbon atom (C-2). The molecular formula is C₃H₆O₄, with a molecular weight of approximately 106.08 g/mol. The compound's IUPAC name accurately reflects its structure: 2,2-dihydroxypropanoic acid, indicating the presence of two hydroxyl (-OH) groups at the second carbon position.

The geminal-diol structure of this compound results from the hydration of the carbonyl group in pyruvic acid. Theoretical studies using density functional theory have provided valuable insights into the preferred conformations of pyruvic acid, which can inform our understanding of its hydrated form . According to these studies, the stable conformer of pyruvic acid is the eclipsed one, which would influence the structural characteristics of its geminal-diol form as well.

Physical and Chemical Properties

The physical and chemical properties of 2,2-dihydroxypropanoic acid are significantly influenced by the presence of two hydroxyl groups on the same carbon atom. This structural feature contributes to the compound's:

  • Enhanced water solubility compared to pyruvic acid

  • Distinctive reactivity patterns

  • Specific spectroscopic characteristics

  • Unique interactions with biological systems

The presence of multiple hydroxyl groups, along with the carboxylic acid functionality, makes 2,2-dihydroxypropanoic acid highly polar and capable of forming hydrogen bonds. These properties significantly affect its behavior in aqueous solutions and biological environments.

Spectroscopic Characteristics and Theoretical Studies

Vibrational Spectroscopy

Vibrational spectroscopy has been instrumental in characterizing the structural features of pyruvic acid and, by extension, provides insights into its hydrated form, 2,2-dihydroxypropanoic acid. Density functional theory (DFT) calculations have been employed to determine the vibrational frequencies of pyruvic acid, which can be used to understand the spectroscopic signatures of its derivatives .

Studies have shown that the calculated bond lengths using B3LYP/6-31G* methods provide excellent agreement with experimental data for pyruvic acid. The raw harmonic vibrational frequencies calculated by BLYP and B3LYP methods approximate experimental results much better than Hartree-Fock calculations . These findings suggest that similar computational approaches could be valuable for predicting and interpreting the vibrational spectra of 2,2-dihydroxypropanoic acid.

Theoretical Conformational Analysis

Theoretical MethodBond Length AccuracyVibrational Frequency AccuracyConformational Analysis Capability
HF/6-31G*Slight underestimationLess accurateLimited
BLYP/6-31G*Slight overestimationBetter than HFGood
B3LYP/6-31G*Best agreement with experimental dataMost reliable (MAD ~12.3 cm⁻¹)Excellent

These computational approaches could be extended to study the hydrated form, 2,2-dihydroxypropanoic acid, providing valuable insights into its structural characteristics and spectroscopic properties . The high level of conformity between observed and calculated spectral features indicates that scaled B3LYP represents a practical approach for understanding the vibrational frequencies of such molecules.

Formation and Reaction Mechanisms

Hydration Mechanism

The formation of 2,2-dihydroxypropanoic acid occurs through the hydration of pyruvic acid's carbonyl group. This reaction represents a nucleophilic addition of water to the carbonyl carbon, resulting in the formation of two hydroxyl groups at the C-2 position. The reaction is reversible, with the equilibrium favoring pyruvic acid under most conditions.

Reaction Dynamics

The dynamics of the hydration-dehydration equilibrium between pyruvic acid and 2,2-dihydroxypropanoic acid are complex and depend on multiple factors. The reaction proceeds through a tetrahedral intermediate, with water acting as both a nucleophile and a proton transfer agent.

Theoretical studies employing density functional theory could provide detailed insights into the energy profile of this reaction, including transition states and intermediate structures. Such information would be valuable for understanding the kinetics and thermodynamics of the interconversion between pyruvic acid and its geminal-diol form.

Biochemical Significance

Role in Metabolic Pathways

The interconversion between pyruvic acid and 2,2-dihydroxypropanoic acid has implications for understanding pyruvic acid metabolism in biological systems. Pyruvic acid is a critical intermediate in various metabolic pathways, including glycolysis, and its hydration to 2,2-dihydroxypropanoic acid could influence its availability and reactivity in these pathways.

The hydration-dehydration equilibrium might also impact the interaction of pyruvic acid with enzymes involved in its metabolism. Understanding the formation and properties of 2,2-dihydroxypropanoic acid could therefore provide insights into the regulation of metabolic pathways involving pyruvic acid.

Environmental Significance

In addition to its biochemical relevance, 2,2-dihydroxypropanoic acid could have implications for environmental chemistry. The formation of this compound through the hydration of pyruvic acid in atmospheric water droplets or aerosols might influence the chemical composition and properties of these atmospheric components.

Analytical Methods for Detection and Characterization

Spectroscopic Methods

Various spectroscopic techniques can be employed for the detection and characterization of 2,2-dihydroxypropanoic acid. Infrared (IR) spectroscopy is particularly valuable for identifying the characteristic absorption bands associated with the geminal-diol structure and carboxylic acid group.

Based on theoretical studies of pyruvic acid, the vibrational modes of 2,2-dihydroxypropanoic acid could be predicted and used for its identification in complex mixtures . The distinctive C-OH stretching vibrations and O-H bending modes would provide specific spectral signatures for this compound.

Chromatographic Analysis

Chromatographic methods, often coupled with mass spectrometry, provide powerful tools for the separation, detection, and quantification of 2,2-dihydroxypropanoic acid in various samples. High-performance liquid chromatography (HPLC) with appropriate detection methods could be particularly suitable for analyzing this compound in complex biological matrices.

The development of targeted analytical methods for 2,2-dihydroxypropanoic acid would facilitate its detection in biological samples and environmental matrices, contributing to a better understanding of its occurrence and significance in various systems.

Comparison with Similar Compounds

Structural Analogues

2,2-Dihydroxypropanoic acid belongs to a family of hydroxylated organic acids, each with distinctive properties and applications. A comparative analysis with structurally related compounds, such as 2,3-dihydroxypropanoic acid (glyceric acid), provides valuable insights into structure-property relationships.

While 2,2-dihydroxypropanoic acid features two hydroxyl groups on the same carbon atom (geminal-diol structure), glyceric acid has hydroxyl groups at positions 2 and 3. This structural difference significantly affects their chemical properties, reactivity, and biological functions . Glyceric acid is derived from glycerol oxidation and has been studied for various applications, including as a component in bio-related functional materials.

Table 2 presents a comparative analysis of these structurally related compounds, highlighting key differences and similarities.

Table 2: Comparative Analysis of 2,2-Dihydroxypropanoic Acid and Related Compounds

Property2,2-Dihydroxypropanoic Acid2,3-Dihydroxypropanoic Acid (Glyceric Acid)
StructureGeminal-diol at C-2Hydroxyl groups at C-2 and C-3
FormationHydration of pyruvic acidOxidation of glycerol
StabilityLess stable (reversible formation)More stable
ApplicationsBiochemical researchBio-related functional materials, skincare
Biological significanceRelated to pyruvic acid metabolismEnhances viability of skin cells, protects against protein aggregation

This comparison illustrates how the position of hydroxyl groups significantly influences the properties and applications of hydroxylated organic acids. The geminal-diol structure of 2,2-dihydroxypropanoic acid imparts distinct characteristics compared to its structural analogues.

Future Research Directions

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